molecular formula C46H80NO8P B1262662 [(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 99265-04-0

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1262662
CAS No.: 99265-04-0
M. Wt: 806.1 g/mol
InChI Key: YALZVLCVXOASDL-FZGNBNATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine molecule, a type of glycerophospholipid. This compound consists of one chain of docosahexaenoic acid (DHA) at the C-2 position and one chain of palmitic acid at the C-1 position. Phosphatidylcholines are major components of biological membranes and play a crucial role in cell signaling and membrane fluidity.

Scientific Research Applications

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.

    Biology: Plays a role in cell signaling and membrane structure studies.

    Medicine: Investigated for its potential in treating neurodegenerative diseases due to the presence of DHA, which is essential for brain health.

    Industry: Used in the formulation of liposomes for drug delivery and as an emulsifier in food products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with docosahexaenoic acid and palmitic acid. The reaction conditions often require the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), and a solvent like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation of the unsaturated fatty acid chains.

Industrial Production Methods

Industrial production of phosphatidylcholines, including this compound, often involves extraction from natural sources such as egg yolk or soybeans. The extracted phospholipids are then purified using techniques like chromatography. Enzymatic methods are also employed to selectively hydrolyze and re-esterify the fatty acid chains to achieve the desired composition.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The docosahexaenoic acid chain is particularly susceptible to oxidation due to its multiple double bonds.

    Hydrolysis: The ester bonds in the molecule can be hydrolyzed by phospholipases, leading to the release of fatty acids and glycerophosphocholine.

    Substitution: The choline headgroup can be substituted with other polar groups through chemical or enzymatic reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst like iron or copper.

    Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.

    Substitution: Reagents like alkylating agents can be used to substitute the choline headgroup.

Major Products

    Oxidation: Oxidation of the DHA chain can lead to the formation of lipid peroxides and aldehydes.

    Hydrolysis: Hydrolysis results in the formation of free fatty acids and glycerophosphocholine.

    Substitution: Substitution reactions can yield various phospholipid derivatives with different headgroups.

Mechanism of Action

The mechanism of action of [(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The DHA chain is known to interact with membrane proteins and modulate their function. Additionally, the release of DHA upon hydrolysis can activate anti-inflammatory and neuroprotective pathways.

Comparison with Similar Compounds

Similar Compounds

    PC(180/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains a stearic acid chain instead of palmitic acid.

    PC(160/181(9Z)): Contains an oleic acid chain instead of DHA.

    PC(170/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains a heptadecanoic acid chain instead of palmitic acid.

Uniqueness

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to the presence of DHA, which is known for its beneficial effects on brain health and anti-inflammatory properties. The combination of DHA and palmitic acid in this phosphatidylcholine molecule provides a balance of fluidity and stability to cell membranes, making it a valuable compound for various applications.

Properties

CAS No.

99265-04-0

Molecular Formula

C46H80NO8P

Molecular Weight

806.1 g/mol

IUPAC Name

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27-28,32,34,44H,6-7,9,11-13,15,17-19,22,25-26,29-31,33,35-43H2,1-5H3/b10-8-,16-14-,21-20-,24-23-,28-27-,34-32-/t44-/m1/s1

InChI Key

YALZVLCVXOASDL-FZGNBNATSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C

SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
Reactant of Route 3
[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
Reactant of Route 4
[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
Reactant of Route 5
[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
Reactant of Route 6
[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

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